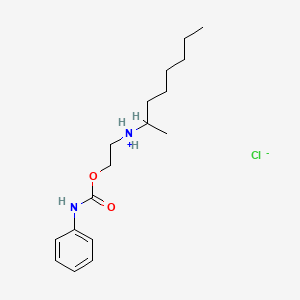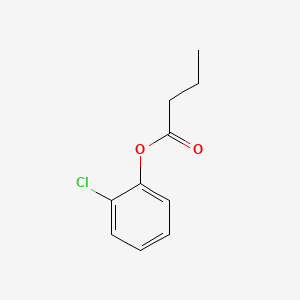
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride is a chemical compound with a unique structure that includes a benzopyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride typically involves the reaction of 7-methyl-2H-1-benzopyran-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzopyran derivatives.
科学研究应用
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its benzopyran structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzopyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the benzopyran ring.
7-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)benzamide: Similar structure but has an amide group instead of a benzopyran ring.
Uniqueness
4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the benzopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
98317-61-4 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC 名称 |
(7-methyl-2-oxochromen-4-yl)methylazanium;chloride |
InChI |
InChI=1S/C11H11NO2.ClH/c1-7-2-3-9-8(6-12)5-11(13)14-10(9)4-7;/h2-5H,6,12H2,1H3;1H |
InChI 键 |
OOWFJMWGRSOFHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C[NH3+].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


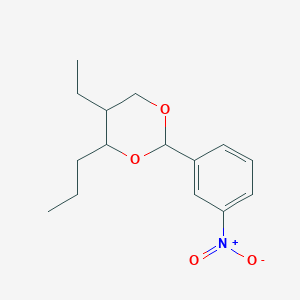

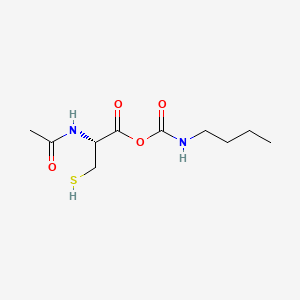
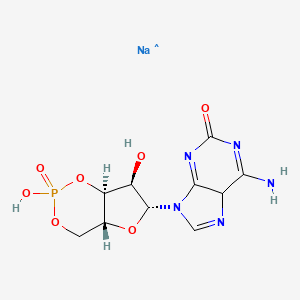
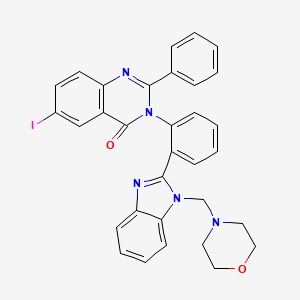
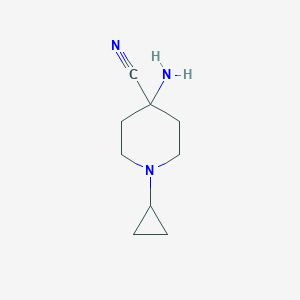
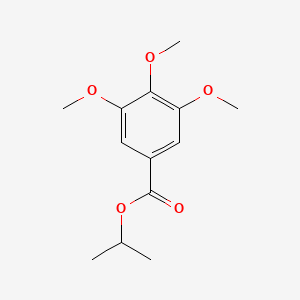
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)
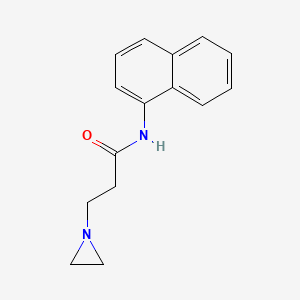

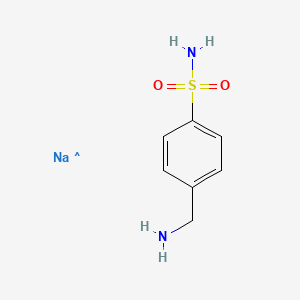
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
